molecular formula C8H15ClO2 B8428212 1-Chloropropyl trimethylacetate

1-Chloropropyl trimethylacetate

Cat. No. B8428212
M. Wt: 178.65 g/mol
InChI Key: WIJWVHYBDNGHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloropropyl trimethylacetate is a useful research compound. Its molecular formula is C8H15ClO2 and its molecular weight is 178.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloropropyl trimethylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloropropyl trimethylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Chloropropyl trimethylacetate

Molecular Formula

C8H15ClO2

Molecular Weight

178.65 g/mol

IUPAC Name

1-chloropropyl 2,2-dimethylpropanoate

InChI

InChI=1S/C8H15ClO2/c1-5-6(9)11-7(10)8(2,3)4/h6H,5H2,1-4H3

InChI Key

WIJWVHYBDNGHCZ-UHFFFAOYSA-N

Canonical SMILES

CCC(OC(=O)C(C)(C)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of pivaloyl chloride (17.07 ml, 138.5 mmole) and zinc chloride (35 mg) in 50 ml of dry dichloromethane at 0° (ice bath) under nitrogen was added a solution of propionaldehyde (10 ml, 138.6 mmole) in 35 ml of dry dichloromethane portionwise (3 ml every 3 minutes). After the addition was complete, the solution was gradually warmed up to room temperature and stirred for 2 hours. The resulting solution was poured into a 10% sodium carbonate solution and extracted with pentane. The pentane extract was washed with brine, dried over anhydrous CaCl2, filtered and distilled. After the pentane distilled off, the residue was distilled in vacuum (5 mm Hg) to give 14 g of the title compound, b.p. 55°-60°, with consistent spectral data (H1 -NMR and C13 -NMR).
Quantity
17.07 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.